molecular formula C9H16ClNO4 B2811447 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate CAS No. 1140502-96-0

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate

Cat. No.: B2811447
CAS No.: 1140502-96-0
M. Wt: 237.68
InChI Key: NIFDKCPWOFDXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is a versatile chemical compound with the molecular formula C9H16ClNO4. It is widely used in organic synthesis and drug discovery due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate typically involves the reaction of 2-chloroacetic acid with 2-(t-butoxycarbonylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is used in various scientific research applications, including:

    Organic synthesis: It serves as a building block for the synthesis of more complex molecules.

    Drug discovery: It is used in the development of new pharmaceuticals due to its ability to form stable intermediates.

    Biological research: It is employed in the study of enzyme mechanisms and protein modifications.

    Industrial applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of a wide range of chemical compounds .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloroacetate: Similar in structure but lacks the t-butoxycarbonylamino group.

    Methyl 2-chloroacetate: Similar in structure but has a methyl group instead of an ethyl group.

    2-Chloroacetic acid: Lacks the ester and t-butoxycarbonylamino groups.

Uniqueness

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is unique due to the presence of the t-butoxycarbonylamino group, which provides steric hindrance and stability to the molecule. This makes it a valuable intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFDKCPWOFDXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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